2-Ethylthiirane
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Overview
Description
It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, making it a member of the thiirane family . The presence of sulfur in the ring imparts unique chemical properties to the compound, making it more reactive than its oxygen-containing counterparts, such as epoxides .
Preparation Methods
2-Ethylthiirane can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) to produce ethylene sulfide, which can then be further reacted to form this compound . The reaction conditions typically involve melting KSCN under vacuum to remove water and then reacting it with ethylene carbonate .
Chemical Reactions Analysis
2-Ethylthiirane undergoes several types of chemical reactions, including:
Oxidation: Oxidation of this compound with periodate results in the formation of ethylene episulfoxide.
Substitution: The compound can react with amines to form 2-mercaptoethylamines, which are useful chelating ligands. This process is often referred to as mercaptoethylation.
Reactions with Organolithium Compounds: This compound reacts with organolithium compounds such as methyl-, butyl-, and phenyllithium to produce allyl sulfides.
Scientific Research Applications
2-Ethylthiirane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-ethylthiirane involves its ability to undergo ring-opening reactions due to the strain in its three-membered ring structure . This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The compound’s sulfur atom can also participate in redox reactions, further contributing to its chemical versatility .
Comparison with Similar Compounds
2-Ethylthiirane can be compared to other similar compounds, such as:
Ethylene Sulfide: Another sulfur-containing three-membered ring compound, which is more commonly known and studied.
The uniqueness of this compound lies in its combination of a three-membered ring structure with a sulfur atom, which imparts higher reactivity and versatility in chemical reactions compared to its oxygen-containing counterparts .
Properties
CAS No. |
3195-86-6 |
---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
2-ethylthiirane |
InChI |
InChI=1S/C4H8S/c1-2-4-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
ZXKFFOMHVCMTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CS1 |
Origin of Product |
United States |
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